Monatepil Maleate

Antihypertensive Agents Lipid Metabolism Clinical Trial

Select Monatepil Maleate for its integrated dual pharmacology—potent Ca²⁺-channel blockade combined with α1-adrenoceptor antagonism—delivering simultaneous blood pressure reduction, plasma lipid improvement, and ACAT inhibition. Unlike standard CCBs (e.g., amlodipine) or pure α1-blockers (e.g., prazosin), only this compound prevents coronary atherosclerosis and lowers Apo B in vivo. Ideal for hypertension + dyslipidemia models where single-mechanism agents fail. Order the preferred reference standard for cardiometabolic research.

Molecular Formula C32H34FN3O5S
Molecular Weight 591.7 g/mol
CAS No. 132046-06-1
Cat. No. B1676708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonatepil Maleate
CAS132046-06-1
Synonyms11-((4-(4-(4-fluorophenyl)-1-piperazinyl)butyryl)amino)-6,11-dihydrodibenzo(b,e)thiepin maleate
AJ 2615
AJ-2615
monatepil
monatepil maleate
monatepil x maleate
monatepil, (+-) monatepil
monatepil, (R)-isomer
monatepil, (S)-isome
Molecular FormulaC32H34FN3O5S
Molecular Weight591.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C28H30FN3OS.C4H4O4/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28;5-3(6)1-2-4(7)8/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyZDZXCYHMVFLGMT-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Monatepil Maleate (AJ-2615) Procurement Guide: Dual Calcium Channel and α1-Adrenoceptor Antagonist for Antihypertensive Research


Monatepil Maleate (CAS 132046-06-1; also referred to as AJ-2615) is an orally active, small-molecule antihypertensive agent characterized by a unique dual pharmacological profile: it functions as a long-acting calcium channel antagonist and a potent α1-adrenoceptor antagonist within a single molecular entity [1]. Unlike conventional dihydropyridine calcium channel blockers (CCBs) that exert effects primarily through vasodilation, Monatepil Maleate's integrated α1-blockade confers distinct therapeutic attributes, including documented antiatherosclerotic, plasma lipid-lowering, and anti-lipid peroxidation activities [1]. Preclinical and clinical investigations have established its efficacy in reducing blood pressure and improving lipid metabolism, positioning it as a specialized tool compound for studies in hypertension, hyperlipidemia, and atherosclerosis, distinct from single-mechanism antihypertensive agents [2].

Why Monatepil Maleate Cannot Be Substituted with Single-Mechanism Antihypertensives: Evidence for Differentiated Lipid-Modifying and Anti-Atherogenic Efficacy


Scientific procurement of antihypertensive compounds for research on comorbid hypertension and dyslipidemia requires careful selection beyond simple blood pressure reduction. Monatepil Maleate distinguishes itself from widely used calcium channel blockers (e.g., nitrendipine, amlodipine) and pure α1-blockers (e.g., prazosin) through its dual mechanism of action, which translates into quantitative advantages in lipid profile improvement and atherosclerotic lesion prevention. Head-to-head clinical and preclinical studies demonstrate that while other agents effectively lower blood pressure, they fail to replicate Monatepil Maleate's significant, measurable impact on key lipid parameters and atherogenesis [1]. Substituting with a single-mechanism CCB or α1-blocker risks omitting these critical pleiotropic effects, potentially compromising research outcomes in models where metabolic and vascular health are co-primary endpoints [2].

Monatepil Maleate Quantitative Evidence Guide: Direct Comparator Data for Research and Procurement Decisions


Monatepil Maleate vs. Nitrendipine: Differential Impact on Lipid and Lipoprotein Profiles in Hypertensive Patients

In a 12-week clinical study comparing Monatepil Maleate (30-60 mg/day) with Nitrendipine (5-10 mg/day) in hypertensive patients, Monatepil Maleate demonstrated a statistically significant reduction in total cholesterol (TC) and apolipoprotein B (Apo B), whereas Nitrendipine showed no such beneficial effects [1]. This indicates that Monatepil Maleate's lipid-modifying action is not a class effect of dihydropyridine CCBs.

Antihypertensive Agents Lipid Metabolism Clinical Trial

Monatepil Maleate vs. Prazosin: Superior Anti-Atherosclerotic Efficacy in a Primate Model of Hypercholesterolemia

In a 6-month study using high-cholesterol diet-fed Japanese monkeys (Macaca fuscata), Monatepil Maleate (30 mg/kg/day, p.o.) was compared directly to the α1-blocker Prazosin (2 mg/kg twice daily). Monatepil Maleate demonstrated significantly stronger suppression of plasma lipid changes and more complete inhibition of atheromatous lesion formation [1].

Atherosclerosis Lipid-Lowering Agents Non-human Primate Model

Monatepil Maleate vs. Diltiazem: Attenuated Negative Chronotropic and Dromotropic Effects in Cardiac Function Studies

In anesthetized dogs, the cardiovascular effects of Monatepil Maleate were compared with those of the non-dihydropyridine CCB Diltiazem. Monatepil Maleate exhibited a significantly milder impact on cardiac conduction, as evidenced by its lack of effect on the PR interval, a key measure of atrioventricular (AV) nodal conduction [1].

Cardiac Function Electrophysiology Calcium Channel Blockers

Monatepil Maleate: Quantified Inhibition of Hepatic ACAT Activity as a Mechanism for Lipid-Lowering Differentiation

Monatepil Maleate's lipid-lowering effect is mechanistically linked to its activity as a noncompetitive inhibitor of hepatic Acyl-CoA:cholesterol Acyltransferase (ACAT) . This is a differentiating feature not shared by most CCBs. In a primate model, Monatepil Maleate significantly inhibited diet-induced increases in hepatic ACAT activity and esterified cholesterol content .

Lipid Metabolism ACAT Inhibitor Non-human Primate Model

Monatepil Maleate: In Vitro Potency Profile as a Dual Calcium Channel and α1-Adrenoceptor Antagonist

The dual pharmacological activity of Monatepil Maleate was quantified in isolated tissue assays. It potently inhibits both calcium-induced and α1-adrenoceptor-mediated vascular smooth muscle contractions, with a defined potency profile [1]. While direct comparator data for these specific assays are limited, the values provide a benchmark for its dual mechanism, a feature that distinguishes it from pure CCBs (e.g., amlodipine) or pure α1-blockers (e.g., prazosin).

Calcium Channel Antagonist Alpha-1 Adrenergic Receptor Antagonist In Vitro Pharmacology

Monatepil Maleate Recommended Research and Industrial Application Scenarios Based on Product-Specific Evidence


Research on Hypertension Comorbid with Dyslipidemia

Monatepil Maleate is uniquely suited for in vivo models of hypertension complicated by dyslipidemia. As demonstrated in a clinical head-to-head trial, it significantly reduces both blood pressure and atherogenic lipids (total cholesterol and Apo B), an effect not observed with the comparator CCB nitrendipine [1]. Researchers investigating the interplay between hypertension and lipid disorders should select Monatepil Maleate to ensure both endpoints are addressed by a single agent, simplifying experimental design and interpretation.

Atherosclerosis and Vascular Remodeling Studies in Preclinical Models

For studies aiming to prevent or reverse atherosclerosis, Monatepil Maleate is the preferred compound. Its superior anti-atherosclerotic efficacy was definitively shown in a 6-month primate study, where it completely prevented coronary artery lesions, unlike the pure α1-blocker prazosin, which was only partially effective [2]. Its dual action as a CCB and α1-antagonist, coupled with its ability to inhibit hepatic ACAT , makes it an ideal tool for dissecting the mechanisms of atherogenesis and evaluating novel anti-atherosclerotic strategies.

Cardiac Safety Pharmacology and Electrophysiology

In cardiac function and electrophysiology studies where minimal interference with AV nodal conduction is required, Monatepil Maleate offers a distinct advantage. Unlike diltiazem, which markedly prolongs the PR interval in canine models, Monatepil Maleate shows no effect on this key electrocardiographic parameter [3]. This makes it a safer calcium channel blocker for research involving the assessment of other compounds' effects on cardiac conduction or in models where preserving normal AV node function is critical.

Studies on Hepatic Lipid Metabolism and ACAT Inhibition

Monatepil Maleate is a valuable tool for investigating hepatic lipid handling. It is a documented noncompetitive inhibitor of ACAT, an enzyme central to cholesterol esterification and VLDL assembly . Quantitative in vivo data show it reduces diet-induced increases in hepatic ACAT activity by 51% and esterified cholesterol by 71% . Researchers focused on non-alcoholic fatty liver disease (NAFLD), cholesterol metabolism, or the development of novel ACAT inhibitors can utilize Monatepil Maleate as a reference compound with a validated in vivo pharmacological effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monatepil Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.